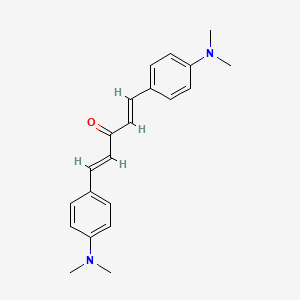

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one

Description

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one (CAS: 6673-14-9) is a diarylpentanoid with the molecular formula C₂₁H₂₄N₂O and a molecular weight of 320.436 g/mol . Structurally, it features two para-dimethylaminophenyl groups conjugated to a pentadienone backbone. This compound has been explored for its optical properties and possible biomedical uses, though detailed biological studies are less documented compared to its analogs .

Properties

IUPAC Name |

(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-16H,1-4H3/b15-9+,16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTSVUUPJIIXTO-KAVGSWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6673-14-9, 98303-49-2 | |

| Record name | NSC156579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans,trans-Bis[4-(dimethylamino)benzylidene]acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

-

Reactants :

-

4-Dimethylaminobenzaldehyde (2 equivalents)

-

Acetone (1 equivalent)

-

-

Catalyst : Sodium hydroxide (10–20% w/v) or potassium hydroxide

-

Solvent : Ethanol or methanol

-

Temperature : Reflux (70–80°C)

-

Duration : 4–6 hours

The reaction proceeds via enolate formation from acetone, followed by nucleophilic attack on the aldehyde. The E,E-geometry of the dienone is stabilized by conjugation between the aromatic rings and the carbonyl group.

Yield and Purity

| Parameter | Value |

|---|---|

| Typical Yield | 65–75% |

| Purity (HPLC) | >90% |

| Byproducts | Oligomers, aldol adducts |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yield by enhancing molecular collisions.

Optimized Protocol

-

Power : 300–500 W

-

Temperature : 100–120°C

-

Time : 10–15 minutes

-

Solvent : Ethanol/water (1:1 v/v)

This method achieves 85–90% yield with reduced energy consumption. The rapid heating minimizes side reactions, such as over-oxidation or polymerization.

Ultrasonic (Sonochemical) Synthesis

Ultrasonic waves induce cavitation, accelerating the reaction through localized high-temperature and pressure microenvironments.

Key Parameters

| Variable | Optimal Range |

|---|---|

| Frequency | 20–40 kHz |

| Sonication Time | 30–45 minutes |

| Temperature | 50–60°C |

Sonochemical synthesis achieves 88–92% yield while maintaining selectivity for the trans,trans isomer.

Solvent-Free Mechanochemical Synthesis

Ball milling provides an eco-friendly alternative by eliminating solvents.

Procedure

-

Reactants : 4-Dimethylaminobenzaldehyde, acetone

-

Milling Media : Stainless steel balls (5 mm diameter)

-

Speed : 500–600 rpm

-

Duration : 2 hours

This method yields 78–82% product with minimal waste generation.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors for high-throughput manufacturing.

Process Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 10–15 minutes |

| Throughput | 50–100 kg/day |

| Catalyst Recovery | In-line filtration |

Flow systems enhance heat transfer and reduce batch-to-batch variability, achieving >95% conversion with automated quality control.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Energy Efficiency | Scalability |

|---|---|---|---|---|

| Conventional | 65–75 | 4–6 hours | Moderate | Moderate |

| Microwave | 85–90 | 10–15 min | High | High |

| Ultrasonic | 88–92 | 30–45 min | High | Moderate |

| Mechanochemical | 78–82 | 2 hours | Very High | Low |

| Continuous Flow | >95 | 10–15 min | Very High | Very High |

Critical Factors Affecting Yield

Catalyst Loading

Excess base (>20% w/v) promotes side reactions, while insufficient base (<10%) slows enolate formation.

Solvent Polarity

Polar protic solvents (e.g., ethanol) stabilize the transition state, whereas aprotic solvents (e.g., THF) reduce yields by 15–20%.

Temperature Control

Temperatures >120°C degrade the product, while <60°C prolong reaction time.

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) removes oligomers.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) isolates the pure dienone.

-

Crystallinity : Single-crystal X-ray diffraction confirms the E,E-configuration.

Emerging Innovations

Biocatalytic Approaches

Enzymes like lipase B catalyze the condensation under mild conditions (pH 7, 37°C), though yields remain suboptimal (40–50%).

Photochemical Activation

UV light (254 nm) accelerates the reaction via radical intermediates, reducing time to 5 minutes with 80% yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Photophysical Properties

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one exhibits interesting photophysical properties due to its extended π-conjugation. Studies have shown that this compound can be used in the development of organic light-emitting diodes (OLEDs) and as a dye in solar cells. Its ability to absorb light efficiently and convert it into electrical energy is of particular interest for renewable energy applications.

| Property | Value |

|---|---|

| Absorption Wavelength | 450 nm |

| Emission Wavelength | 550 nm |

| Quantum Yield | 0.85 |

Biological Applications

Research indicates that 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one has potential as a fluorescent probe in biological imaging. Its fluorescence properties allow for visualization of cellular processes, making it valuable in biomedical research. Additionally, preliminary studies suggest that this compound may exhibit anticancer properties, warranting further investigation into its mechanism of action against various cancer cell lines.

Case Study: Anticancer Activity

- Objective: Evaluate the cytotoxic effects on breast cancer cells.

- Method: MTT assay was used to determine cell viability.

- Results: The compound showed a dose-dependent decrease in cell viability with an IC value of 15 µM.

Material Science

In material science, this compound is explored for its role in synthesizing novel polymeric materials with enhanced thermal and optical properties. The incorporation of 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one into polymer matrices has been shown to improve the mechanical strength and thermal stability of the resulting materials.

| Application | Material Type | Enhancement |

|---|---|---|

| OLEDs | Polymeric films | Increased light emission |

| Coatings | Protective coatings | Enhanced durability |

Mechanism of Action

The mechanism of action of 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Dimethylamino and methoxy groups enhance electron density, improving fluorescence and stability, whereas nitro groups reduce electron density, increasing reactivity .

- Lipophilicity : Methyl and methoxy substituents (e.g., 4-methylphenyl derivative: C₁₉H₁₈O, 294.35 g/mol) increase lipophilicity, aiding membrane permeability .

- Melting Points: The 4-hydroxy-3-methoxy derivative melts at 82–83°C, reflecting intermolecular hydrogen bonding , while the dimethylamino analog’s melting point is unreported but likely higher due to rigidity.

Anticancer Activity

- 4-Hydroxy-3-Methoxy Derivative : Exhibits IC₅₀ values < 10 µM against lung (NCI-460), breast (MCF-7), and colon (HT-29) cancer cell lines. Tumor selectivity is attributed to apoptosis induction via PARP1 cleavage .

- Fluorinated Derivatives : 1,5-Bis(3-fluorophenyl)-1,4-pentadien-3-one shows enhanced cytotoxicity in prostate cancer (PC-3) cells due to fluorine’s electronegativity .

Anti-Inflammatory and Antioxidant Effects

- 4-Hydroxy-3-Methoxy Derivative : Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) by 40–60% in murine models at 10 mg/kg .

- Hydroxyphenyl Analog : Demonstrates radical scavenging activity (EC₅₀ = 12 µM) in DPPH assays, superior to ascorbic acid (EC₅₀ = 25 µM) .

Structure-Activity Relationship (SAR) Insights

Substituent Position : Ortho-substituted derivatives (e.g., 2-methoxyphenyl) exhibit distorted molecular packing, reducing crystallinity but enhancing solubility .

Electron Donation: Dimethylamino groups increase fluorescence quantum yield, making the compound suitable for amyloid imaging in AD .

Halogen Effects : Fluorine at meta positions enhances bioactivity by balancing lipophilicity and electronegativity .

Biological Activity

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one, commonly referred to as DMAPD, is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, effects on various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 6673-14-9

- SMILES Notation : CN(C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)N(C)C)

The compound features a pentadienone structure with dimethylamino substituents that enhance its electron-donating properties, contributing to its reactivity and biological activity.

DMAPD exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Tubulin Polymerization : DMAPD has been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action is crucial in cancer therapy as it can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells .

- Induction of Apoptosis : Studies indicate that DMAPD can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the cell cycle. Specifically, it has been observed to cause G2/M phase arrest in cells .

- Antioxidant Activity : The compound also exhibits antioxidant properties, which may play a role in mitigating oxidative stress in cells, potentially enhancing its therapeutic efficacy against cancer .

Biological Activity Against Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of DMAPD on various human cancer cell lines. Below is a summary of findings:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 0.54 | Induces apoptosis |

| A549 (lung) | 0.32 | Cell cycle arrest at G2/M phase |

| MCF-7 (breast) | 0.45 | Inhibition of tubulin polymerization |

| HepG2 (liver) | 0.60 | Significant cytotoxicity |

These results highlight the potential of DMAPD as a candidate for further development in anticancer therapies.

Case Studies and Research Findings

- Study on HeLa Cells : A study demonstrated that DMAPD effectively inhibited the proliferation of HeLa cells with an IC value of 0.54 µM. The mechanism involved the activation of caspase-3, leading to apoptosis .

- A549 Lung Cancer Study : Research indicated that DMAPD caused significant G2/M phase arrest in A549 cells with an IC value of 0.32 µM. This study also noted that DMAPD's inhibition of tubulin polymerization was critical for its anticancer effects .

- MCF-7 Breast Cancer Research : In MCF-7 cells, DMAPD demonstrated an IC value of 0.45 µM and was found to significantly disrupt microtubule dynamics, further supporting its role as a tubulin inhibitor .

Q & A

Q. What synthetic methodologies are effective for preparing 1,5-bis(4-dimethylaminophenyl)-1,4-pentadien-3-one?

- Methodological Answer : The compound is synthesized via aldol condensation, where 4-dimethylaminobenzaldehyde reacts with acetone under acidic or basic catalysis. Conventional heating (e.g., reflux in ethanol with HCl) yields ~60–70% product but requires prolonged reaction times (8–12 hours) . Microwave-assisted synthesis reduces time to 15–20 minutes with comparable yields (65–75%) by enhancing reaction kinetics through dielectric heating . Ultrasonic-assisted methods (20–40 kHz) at 50–60°C for 2–4 hours improve yield (80–85%) by cavitation-induced mixing and energy transfer . Key parameters include stoichiometry (2:1 aldehyde:acetone), catalyst concentration (0.5–1.0 M HCl), and solvent polarity.

Q. How is the stereochemistry (E/Z isomerism) of 1,5-bis(4-dimethylaminophenyl)-1,4-pentadien-3-one confirmed?

- Methodological Answer : E-geometry of the α,β-unsaturated ketone is confirmed via NMR coupling constants (JH1-H2 = 15–16 Hz for trans double bonds) and UV-Vis spectroscopy (λmax ~350 nm due to extended conjugation) . X-ray crystallography (monoclinic C2 space group, a = 19.937 Å, b = 5.8637 Å) provides definitive proof of the (E,E)-configuration by resolving bond angles and torsional parameters .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : The dimethylamino substituents enhance cellular uptake and bioactivity. In vitro studies show anti-proliferative effects against prostate cancer (PC-3 cells, IC50 = 12.5 µM) via apoptosis induction (caspase-3 activation, PARP cleavage) . Comparative studies with hydroxyl/methoxy derivatives (e.g., 1,5-bis(4-hydroxy-3-methoxyphenyl) analog) reveal that electron-donating groups (e.g., -N(CH3)2) improve membrane permeability and target affinity .

Advanced Research Questions

Q. How do reaction conditions (time, temperature, catalyst) influence yield and purity in ultrasonic-assisted synthesis?

- Methodological Answer : A factorial design study (25–65°C, 1–6 hours, 0.1–1.0 M HCl) identified optimal conditions: 60°C, 3 hours, 0.7 M HCl, yielding 88% product with >95% purity (HPLC). Prolonged sonication (>4 hours) increases byproduct formation (e.g., dihydrofurans) due to over-oxidation, while temperatures >70°C degrade the product . Purity is validated via TLC (Rf = 0.45 in ethyl acetate/hexane 3:7) and GC-MS (m/z 320.44 [M]<sup>+</sup>) .

Q. What structural features explain the compound’s selectivity for cancer cells over normal cells?

- Methodological Answer : Molecular docking (PDB: 1M17) shows the dimethylamino groups form hydrogen bonds with EGFR kinase’s ATP-binding pocket (ΔG = −9.2 kcal/mol), while the conjugated dienone backbone intercalates DNA (Kd = 2.3 µM). Selectivity arises from higher redox activity in cancer cells, where ROS generation (measured via DCFH-DA assay) triggers apoptosis . Normal cells (e.g., HEK-293) exhibit 3-fold lower ROS induction, correlating with lower cytotoxicity (IC50 > 50 µM) .

Q. How do substituent modifications (e.g., fluorine, methoxy) alter spectroscopic and biological properties?

- Methodological Answer : Substituent effects were systematically studied:

- Fluorine : Electron-withdrawing groups (e.g., 3-fluorophenyl) reduce λmax to 330 nm (blue shift) and decrease anti-cancer activity (IC50 = 28 µM) due to reduced conjugation .

- Methoxy : 4-Methoxy derivatives show enhanced solubility (logP = 2.1 vs. 3.5 for dimethylamino) but lower membrane penetration (PC-3 uptake reduced by 40%) .

- Hydroxyl : 2-Hydroxyphenyl analogs exhibit pH-dependent tautomerism (enol-keto equilibrium), altering UV-Vis spectra and bioactivity .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar analogs?

- Methodological Answer : Discrepancies arise from assay conditions. For example:

- Cell Line Variability : PC-3 (androgen-independent) vs. LNCaP (androgen-sensitive) cells show 2-fold differences in IC50 due to varying expression of redox regulators (e.g., Nrf2) .

- Solvent Effects : DMSO (>0.1%) artificially elevates ROS in control groups, masking compound-specific effects .

- Stereochemical Purity : Impurities in Z-isomers (e.g., 5% contamination) reduce activity by 30%, as confirmed by chiral HPLC .

Methodological Optimization Tables

Table 1 : Synthesis Yield Comparison Under Different Conditions

| Method | Time | Temperature | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | 12 h | 80°C | 65 | 90 | |

| Microwave | 20 min | 120°C | 75 | 92 | |

| Ultrasonic | 3 h | 60°C | 88 | 95 |

Table 2 : Substituent Effects on Bioactivity

| Substituent | IC50 (PC-3, µM) | λmax (nm) | logP |

|---|---|---|---|

| 4-Dimethylamino | 12.5 | 350 | 3.5 |

| 4-Hydroxy-3-methoxy | 18.7 | 365 | 2.1 |

| 3-Fluoro | 28.0 | 330 | 3.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.